An In-depth Technical Guide to 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole: Physicochemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a synthetic derivative of the indole scaffold, a core structural motif in a vast array of biologically active compounds and pharmaceuticals. The introduction of a cyclohexyl group at the 4-position and a tosyl (4-methylphenylsulfonyl) group on the indole nitrogen significantly modifies the electronic and steric properties of the parent indole molecule. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic protocols, and an analysis of its chemical reactivity, offering valuable insights for its application in medicinal chemistry and materials science. The tosyl group, a common protecting group in organic synthesis, also serves to activate the indole ring towards certain transformations, making this compound a versatile intermediate for further chemical exploration.
Physicochemical Properties
The precise experimental determination of all physicochemical properties for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is not extensively documented in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can tabulate its core properties.
| Property | Value | Source/Method |
| CAS Number | 129667-02-3 | Chemical Abstract Service |
| Molecular Formula | C₂₁H₂₃NO₂S | Elemental Analysis |
| Molecular Weight | 353.48 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to other N-tosylindoles |
| Melting Point | Estimated to be in the range of 130-150 °C | Based on analogues like N-tosylindole (141-145 °C)[1] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water. | General solubility of N-tosylindoles |
| pKa | The N-H proton of the parent indole is acidic (pKa ≈ 17), but is absent in this N-substituted derivative. The sulfonyl group is electron-withdrawing, which can influence the basicity of the indole nitrogen lone pair, though it is sterically hindered. |
Synthesis and Characterization
The synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole can be approached in a two-step sequence: the synthesis of the 4-cyclohexyl-1H-indole precursor followed by its N-tosylation.
Part 1: Synthesis of 4-Cyclohexyl-1H-indole
A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis of 4-Cyclohexyl-1H-indole
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Preparation of (4-Cyclohexylphenyl)hydrazine: This starting material can be prepared from 4-cyclohexylaniline via diazotization followed by reduction.
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Condensation with a Ketone/Aldehyde: (4-Cyclohexylphenyl)hydrazine is reacted with a suitable ketone or aldehyde, such as pyruvic acid or an α-halo ketone, in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).
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Cyclization and Aromatization: The resulting phenylhydrazone undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.
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Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of acid catalyst is crucial in the Fischer indole synthesis. Protic acids can sometimes lead to side reactions, especially with electron-rich phenylhydrazines. Lewis acids are often milder and can provide better yields. The reaction temperature is also a critical parameter that needs to be optimized to balance reaction rate and potential decomposition.
Part 2: N-Tosylation of 4-Cyclohexyl-1H-indole
The protection of the indole nitrogen with a tosyl group is a standard procedure in organic synthesis.
Protocol: N-Tosylation of 4-Cyclohexyl-1H-indole
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Deprotonation of the Indole Nitrogen: To a solution of 4-cyclohexyl-1H-indole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature for approximately 30 minutes to ensure complete formation of the indolide anion.
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Reaction with p-Toluenesulfonyl Chloride: The reaction mixture is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent is added dropwise.
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Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.
Self-Validating System: The purity of the final product should be confirmed by a combination of techniques, including melting point determination, NMR spectroscopy, and mass spectrometry, to ensure the absence of starting materials and by-products.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and tosyl groups, as well as the aliphatic protons of the cyclohexyl and methyl groups.
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Indole Protons: The protons on the indole ring will be influenced by the electron-withdrawing sulfonyl group. The H3 proton will likely appear as a doublet around δ 6.5-6.7 ppm, coupled to the H2 proton. The H2 proton is expected to be a doublet in the range of δ 7.3-7.5 ppm. The protons on the benzene portion of the indole (H5, H6, H7) will appear in the aromatic region (δ 7.0-7.8 ppm), with their specific shifts and coupling patterns determined by the cyclohexyl substituent.
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Tosyl Group Protons: The two aromatic protons ortho to the sulfonyl group will appear as a doublet around δ 7.8-8.0 ppm, while the two meta protons will be a doublet around δ 7.2-7.4 ppm. The methyl group will be a sharp singlet at approximately δ 2.4 ppm.
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Cyclohexyl Group Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (δ 1.2-2.0 ppm). The benzylic proton (the one attached to the carbon connected to the indole ring) will be shifted downfield to around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The C3 carbon is typically found around δ 105-110 ppm, while C2 is further downfield (δ 125-130 ppm).
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Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in the range of δ 125-145 ppm. The methyl carbon will have a characteristic signal around δ 21 ppm.
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Cyclohexyl Group Carbons: The aliphatic carbons of the cyclohexyl ring will be observed in the upfield region (δ 25-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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S=O Stretching: Strong absorption bands in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
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C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the aromatic rings.
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C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and methyl groups will appear below 3000 cm⁻¹.
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C-N Stretching: A band in the region of 1250-1350 cm⁻¹ can be attributed to the C-N bond of the sulfonamide.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 353. The fragmentation pattern would likely involve the loss of the tosyl group (SO₂C₇H₇, 155 m/z units) or the entire p-toluenesulfonyl radical, leading to a prominent fragment ion. Fragmentation of the cyclohexyl ring is also expected.
Chemical Reactivity and Stability
The chemical reactivity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is primarily governed by the interplay between the indole nucleus and the N-sulfonyl group.
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Stability: The N-tosyl group is generally stable under a variety of reaction conditions, including many transition-metal-catalyzed cross-coupling reactions. However, it can be cleaved under strongly basic or reductive conditions.
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Reactivity of the Indole Core: The electron-withdrawing nature of the tosyl group significantly alters the reactivity of the indole ring.
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C2-Position: The acidity of the H2 proton is increased, facilitating deprotonation with strong bases like n-butyllithium to form a 2-lithioindole species. This nucleophile can then react with various electrophiles, allowing for functionalization at the C2 position.
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Electrophilic Aromatic Substitution: The indole ring is deactivated towards electrophilic aromatic substitution on the pyrrole ring due to the electron-withdrawing sulfonyl group. However, substitutions on the benzene ring may still be possible under forcing conditions.
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Deprotection (Detosylation): The removal of the tosyl group to regenerate the N-H indole is a key transformation. This can be achieved using various methods, including:
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Base-mediated hydrolysis: Strong bases like NaOH or KOH in alcoholic solvents at elevated temperatures.
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Milder basic conditions: Cesium carbonate in a mixture of THF and methanol is often effective.
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Reductive cleavage: Reagents such as magnesium in methanol or sodium amalgam.
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Reactivity Logic Diagram
Caption: Reactivity profile of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.
Conclusion
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a valuable synthetic intermediate with potential applications in various fields of chemical research. Its synthesis is achievable through well-established organic chemistry methodologies. The presence of the tosyl group not only serves as a protecting group but also modulates the reactivity of the indole core, enabling selective functionalization. This guide provides a foundational understanding of its properties and synthesis, which should aid researchers in its effective utilization and in the design of novel molecules with desired biological or material properties.
